molecular formula C9H9BrCl2N2 B2368428 5-Bromo-1-(2-chloroethyl)benzimidazole;hydrochloride CAS No. 2445786-38-7

5-Bromo-1-(2-chloroethyl)benzimidazole;hydrochloride

Número de catálogo: B2368428
Número CAS: 2445786-38-7
Peso molecular: 295.99
Clave InChI: RRQHRVHBTPBYDE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Bromo-1-(2-chloroethyl)benzimidazole;hydrochloride (CAS 2445786-38-7) is a small molecule building block with a molecular formula of C9H9BrCl2N2 and a molecular weight of 295.99 g/mol . It is offered with a typical purity of 95% . As a substituted benzimidazole, this compound belongs to a class of heterocycles recognized as privileged structures in medicinal chemistry due to their widespread biological activities . The presence of both bromo and chloroethyl substituents on the benzimidazole core provides distinct handles for further synthetic elaboration, making it a versatile intermediate for structure-activity relationship (SAR) studies . Benzimidazole derivatives are known to play a significant role in pharmaceutical research, serving as key scaffolds in various therapeutic agents . The specific structural features of this compound suggest potential utility in the synthesis of more complex molecules targeting a range of biological pathways. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Propiedades

IUPAC Name

5-bromo-1-(2-chloroethyl)benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClN2.ClH/c10-7-1-2-9-8(5-7)12-6-13(9)4-3-11;/h1-2,5-6H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQHRVHBTPBYDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=CN2CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural characterization of 5-Bromo-1-(2-chloroethyl)benzimidazole hydrochloride by NMR

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Characterization of 5-Bromo-1-(2-chloroethyl)benzimidazole Hydrochloride by NMR Spectroscopy

Authored by: A Senior Application Scientist

Abstract

Benzimidazoles represent a cornerstone in medicinal chemistry, with their derivatives exhibiting a vast array of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2] The precise structural elucidation of these compounds is a critical prerequisite for understanding their structure-activity relationships and for ensuring the integrity of drug development pipelines. This technical guide provides a comprehensive, field-proven methodology for the complete structural characterization of 5-Bromo-1-(2-chloroethyl)benzimidazole hydrochloride using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We will delve into the causality behind experimental choices, from sample preparation to the synergistic interpretation of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR data, offering a self-validating system for unambiguous molecular confirmation.

Introduction: The Imperative for Rigorous Structural Verification

5-Bromo-1-(2-chloroethyl)benzimidazole hydrochloride is a key synthetic intermediate used in the development of more complex pharmaceutical agents.[3] Its structure combines a halogenated benzimidazole core with a reactive N-substituted chloroethyl side chain. The presence of bromine and chlorine atoms, along with the specific substitution pattern on the benzimidazole ring, dictates its chemical reactivity and subsequent utility. Therefore, an unequivocal confirmation of its constitution is paramount.

NMR spectroscopy stands as the most powerful and definitive tool for the structural analysis of organic molecules in solution.[4][5] By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—we can map out the molecular framework atom by atom. This guide will demonstrate how a multi-faceted NMR approach provides not just data, but a holistic and interconnected understanding of the molecule's architecture.

Molecular Structure and Numbering Scheme

A logical and consistent numbering system is essential for the assignment of NMR signals. The accepted IUPAC numbering for the benzimidazole ring system will be utilized throughout this guide.

Figure 1: Structure of 5-Bromo-1-(2-chloroethyl)benzimidazole hydrochloride with IUPAC numbering.

Experimental Protocol: A Foundation for Quality Data

The quality of an NMR spectrum is directly dependent on the quality of the sample preparation.[6] A meticulously prepared sample is the first step in a self-validating analytical process.

Sample Preparation Workflow

Key HMBC Long-Range Correlations H4 H-4 C5 C-5 H4->C5 ²J C7a C-7a H4->C7a ³J H6 H-6 H6->C7a ³J H7 H-7 H7->C5 ³J H8 H-8 C2 C-2 H8->C2 ³J H8->C7a ³J C9 C-9 H8->C9 ²J C3a C-3a

Sources

A Roadmap to Characterizing the Pharmacokinetic Profile of 5-Bromo-1-(2-chloroethyl)benzimidazole hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Disclaimer: 5-Bromo-1-(2-chloroethyl)benzimidazole hydrochloride is a compound for which extensive public pharmacokinetic data is not available. This guide, therefore, serves as a comprehensive, scientifically-grounded framework for how to establish its pharmacokinetic profile, rather than a report on existing data. The protocols and principles described herein represent an industry-standard approach to characterizing a novel chemical entity (NCE).

Introduction: From Molecule to Medicine

The journey of a novel chemical entity (NCE) from initial synthesis to a potential therapeutic is a rigorous process governed by the need to understand its behavior within a biological system. A critical component of this understanding is its pharmacokinetic (PK) profile—the study of "what the body does to the drug." This encompasses the absorption, distribution, metabolism, and excretion (ADME) of the compound. For a molecule like 5-Bromo-1-(2-chloroethyl)benzimidazole hydrochloride, elucidating its ADME properties is paramount for guiding lead optimization, designing efficacy and safety studies, and ultimately, predicting a safe and effective dosing regimen in humans.[1][2]

This guide provides a structured, multi-stage approach to comprehensively characterize the pharmacokinetic profile of this compound, moving from high-throughput in vitro assessments to definitive in vivo studies. Each stage is designed to answer critical questions that inform the next, ensuring a logical and resource-efficient progression.

Part 1: Foundational In Vitro Characterization - The Screening Cascade

The initial phase of PK profiling focuses on rapid, cost-effective in vitro assays. These experiments provide early insights into the fundamental properties of the compound, allowing for early-stage candidate ranking and identification of potential liabilities.

Intestinal Permeability: Will It Be Absorbed?

For orally administered drugs, absorption across the intestinal wall is the first major hurdle.[3] The Caco-2 permeability assay is the gold standard for predicting this in vivo.[3][4]

Causality Behind the Choice: Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized epithelial cells that structurally and functionally resemble the enterocytes lining the small intestine.[4][] They form tight junctions and express key uptake and efflux transporters (e.g., P-glycoprotein), making them a physiologically relevant model for predicting human oral absorption.[4][][6]

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports in Transwell™ plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent, polarized monolayer.[]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A high TEER value indicates the presence of robust tight junctions.

  • Compound Application: The test compound (e.g., at 10 µM) is added to either the apical (AP, representing the gut lumen) or basolateral (BL, representing the blood side) chamber.[]

  • Incubation: The plate is incubated at 37°C with gentle agitation for a defined period, typically 2 hours.[4]

  • Sample Analysis: At the end of the incubation, samples are taken from the receiver compartment (BL for A-to-B transport, AP for B-to-A transport) and analyzed via a validated bioanalytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[6]

  • Data Calculation: The apparent permeability coefficient (Papp), a measure of the rate of transport, is calculated.[][6]

The primary outputs are the Papp values in the absorptive (A-to-B) and efflux (B-to-A) directions. The ratio of these values (Efflux Ratio) indicates whether the compound is a substrate of efflux transporters like P-gp.

Table 1: Illustrative Caco-2 Permeability Data

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)Predicted Absorption
Test Compound 5.215.83.0Moderate
Propranolol (High Perm.)25.024.51.0High
Atenolol (Low Perm.)0.50.61.2Low

An Efflux Ratio > 2 is a strong indicator that the compound is subject to active efflux, which can limit its oral bioavailability.

Caco2_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Seed Seed Caco-2 Cells on Transwell™ Filter Culture Culture for 21 Days (Differentiation) Seed->Culture TEER Verify Monolayer Integrity (TEER Measurement) Culture->TEER Apply_A Add Compound to Apical Side TEER->Apply_A Proceed if Integrity OK Apply_B Add Compound to Basolateral Side TEER->Apply_B Proceed if Integrity OK Incubate Incubate at 37°C (2 hours) Apply_A->Incubate Apply_B->Incubate Sample_A Sample Basolateral (A→B Transport) Incubate->Sample_A Sample_B Sample Apical (B→A Transport) Incubate->Sample_B LCMS Quantify Compound (LC-MS/MS) Sample_A->LCMS Sample_B->LCMS Calculate Calculate Papp & Efflux Ratio LCMS->Calculate Report Report Data Calculate->Report

Caption: Bidirectional Caco-2 Permeability Assay Workflow.

Plasma Protein Binding: How Much is Free to Act?

Once in the bloodstream, drugs can bind to plasma proteins like albumin.[7] It is generally accepted that only the unbound (free) fraction of a drug is available to interact with its target, be metabolized, or be excreted.[7] Therefore, determining the fraction unbound (fu) is critical for interpreting PK and pharmacodynamic (PD) data.

Causality Behind the Choice: Equilibrium dialysis is considered the gold standard method because it minimizes non-specific binding and provides a direct measure of the thermodynamic equilibrium between the bound and free drug.[8][9] Ultrafiltration is a faster alternative suitable for screening.[9]

  • Device Preparation: A RED device consists of two chambers separated by a semipermeable membrane with a molecular weight cutoff (e.g., 8,000 Da) that retains proteins but allows small molecules to pass.

  • Sample Addition: The test compound is spiked into plasma (from relevant species, including human) and added to one chamber. An isotonic buffer (e.g., PBS) is added to the other chamber.

  • Equilibration: The device is sealed and incubated at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the membrane.[7]

  • Sample Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers. The plasma sample is typically protein-precipitated before analysis. Both samples are quantified by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Table 2: Illustrative Plasma Protein Binding Data

SpeciesFraction Unbound (fu)% Bound
Mouse0.1585%
Rat0.1288%
Dog0.2575%
Human0.0991%

Compounds with very low fu (<0.01 or <1%) can have their PK properties significantly influenced by small changes in protein binding.

Metabolic Stability: How Quickly is it Cleared?

The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzyme system is responsible for the clearance of most drugs.[10] An in vitro metabolic stability assay using liver microsomes provides a rapid assessment of a compound's susceptibility to this Phase I metabolism.[10][11]

Causality Behind the Choice: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[12] This assay is a cost-effective, high-throughput method to estimate a compound's intrinsic clearance (CLint)—its inherent rate of metabolism—which is a key parameter for predicting in vivo hepatic clearance.[11][12]

  • Reaction Mixture: Pooled liver microsomes (e.g., human, rat) are suspended in a phosphate buffer.[13]

  • Initiation: The test compound (e.g., 1 µM) is added to the mixture and pre-incubated at 37°C. The metabolic reaction is initiated by adding the critical cofactor, NADPH.[10][12]

  • Time Course Sampling: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).[11]

  • Reaction Quenching: The reaction in each aliquot is stopped immediately by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged to pellet the protein, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).

Table 3: Illustrative Metabolic Stability Data

SpeciesHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted Hepatic Extraction
Mouse1546.2High
Rat2824.8Intermediate
Human4515.4Low-Intermediate

A short half-life (<30 min) suggests the compound may be rapidly cleared in vivo, potentially leading to low oral bioavailability and requiring more frequent dosing.

Part 2: Definitive In Vivo Pharmacokinetic Studies

Following promising in vitro data, the next essential step is to evaluate the compound's behavior in a living system. Rodent PK studies are fundamental to understanding the integrated ADME processes and are a prerequisite for advancing a compound toward clinical trials.[1][14]

Causality Behind the Choice: The rat is a commonly used species for initial PK studies due to its well-characterized physiology, manageable size, and the ability to perform serial blood sampling.[15][16][17] Conducting studies with both intravenous (IV) and oral (PO) administration allows for the determination of absolute bioavailability (F%), a critical parameter for any orally administered drug candidate.

Single-Dose Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats are typically used. Animals are cannulated (e.g., in the jugular vein) to allow for serial blood sampling without causing undue stress.[17]

  • Dosing Groups:

    • Group 1 (IV): The compound is administered as a single bolus via the tail vein (e.g., 1 mg/kg).

    • Group 2 (PO): The compound is administered via oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Blood samples (approx. 100-200 µL) are collected at specified time points (e.g., pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Preparation: Samples are immediately centrifuged to separate plasma, which is then stored frozen (-80°C) until analysis.

  • Bioanalysis: Plasma concentrations of the compound are determined using a validated LC-MS/MS method, adhering to regulatory guidelines such as the FDA's Bioanalytical Method Validation guidance.[18][19][20]

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time at which Cmax is observed.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • t½ (Half-life): The time required for the plasma concentration to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit time.

  • Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • F% (Absolute Bioavailability): The fraction of the orally administered dose that reaches systemic circulation. Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Table 4: Illustrative Rat Pharmacokinetic Parameters

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)8501250
Tmax (h)0.081.0
AUC₀₋inf (ng*h/mL)18007200
t½ (h)3.53.8
CL (mL/min/kg)9.3-
Vd (L/kg)2.7-
F (%) -40%

This illustrative data suggests moderate bioavailability (40%), rapid absorption (Tmax = 1h), and a half-life that may support once or twice-daily dosing.

InVivo_PK_Workflow cluster_dosing Dosing Phase cluster_sampling Sampling & Analysis cluster_calc Data Interpretation Dose_IV Group 1: IV Bolus (1 mg/kg) Blood Serial Blood Sampling (0-24h) Dose_IV->Blood Dose_PO Group 2: Oral Gavage (10 mg/kg) Dose_PO->Blood Plasma Process to Plasma Blood->Plasma LCMS LC-MS/MS Bioanalysis (FDA Guideline) Plasma->LCMS Plot Plot Concentration vs. Time LCMS->Plot NCA Non-Compartmental Analysis (NCA) Plot->NCA Params Calculate PK Parameters (Cmax, AUC, t½, F%) NCA->Params

Caption: In Vivo Pharmacokinetic Study Workflow.

Conclusion and Next Steps

The characterization roadmap outlined in this guide provides a robust framework for elucidating the pharmacokinetic profile of 5-Bromo-1-(2-chloroethyl)benzimidazole hydrochloride. The in vitro assays serve as an efficient screening funnel, identifying key properties and potential liabilities related to absorption, distribution, and metabolism. The definitive in vivo study integrates these processes, providing crucial parameters like bioavailability and clearance that are essential for predicting human pharmacokinetics and designing future non-clinical and clinical studies.[21][22]

Based on the findings from this comprehensive evaluation, subsequent steps would include:

  • Metabolite Identification: Identifying the major metabolites formed in liver microsomes to understand clearance pathways and assess any potential for active or toxic metabolites.

  • Pharmacology and Toxicology Studies: Using the established PK profile to design dose-ranging toxicology studies with exposures relevant to the anticipated therapeutic dose.[23]

  • Allometric Scaling: Using PK data from multiple preclinical species (e.g., mouse, rat, dog) to predict human PK parameters and a first-in-human (FIH) dose.

By following this scientifically-driven, iterative process, researchers can build a comprehensive data package that de-risks clinical development and maximizes the potential for success.

References

  • ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline | European Medicines Agency (EMA). Available from: [Link]

  • Bioanalytical Method Validation Guidance for Industry | FDA. Available from: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • Bioanalytical Method Validation; Guidance for Industry; Availability - Federal Register. Available from: [Link]

  • Plasma Protein Binding Assay - Creative Bioarray. Available from: [Link]

  • Caco-2 Permeability Assay Protocol - Creative Bioarray. Available from: [Link]

  • Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed. Available from: [Link]

  • Bioanalytical Method Validation Guidance for Industry - Food and Drug Administration. Available from: [Link]

  • ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals - Step 5 - European Medicines Agency (EMA). Available from: [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. Available from: [Link]

  • ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals | Therapeutic Goods Administration (TGA). Available from: [Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals - Food and Drug Administration. Available from: [Link]

  • Permeability Assay on Caco-2 Cells - bienta.net. Available from: [Link]

  • ICH M3 R2 approaches for exploratory studies | TRACER CRO. Available from: [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability - Concept Life Sciences. Available from: [Link]

  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Available from: [Link]

  • Expert DMPK solutions: tailored in vivo PK studies across multiple species - Nuvisan. Available from: [Link]

  • Microsomal Stability Assay - MTTlab. Available from: [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. Available from: [Link]

  • Rodent In Vivo PK Service - Creative Biolabs. Available from: [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Available from: [Link]

  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - MDPI. Available from: [Link]

  • In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs. Available from: [Link]

Sources

Methodological & Application

Application Note: 5-Bromo-1-(2-chloroethyl)benzimidazole Hydrochloride as a Monofunctional Alkylating Agent

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Molecular Biologists, and Drug Development Scientists Document Type: Technical Application Guide & Experimental Protocols

Executive Summary & Mechanistic Overview

5-Bromo-1-(2-chloroethyl)benzimidazole hydrochloride (5-Br-CEBI) is a highly specialized, monofunctional alkylating agent. While structurally related to bifunctional nitrogen mustards like bendamustine and chlorambucil, 5-Br-CEBI possesses only a single 2-chloroethyl moiety. This structural distinction fundamentally alters its mechanism of action, making it an invaluable tool for interrogating specific DNA Damage Response (DDR) pathways and serving as a versatile scaffold in medicinal chemistry.

The Causality of Alkylation

Bifunctional alkylating agents form highly toxic interstrand cross-links (ICLs) that immediately stall replication forks [1]. In contrast, 5-Br-CEBI operates via a two-step synergistic mechanism:

  • Minor Groove Binding: The benzimidazole core acts as a DNA minor groove binder (MGB), localizing the molecule to AT-rich or specific GC-rich regions via non-covalent interactions [2].

  • Monofunctional Alkylation: Once localized, the 2-chloroethyl group undergoes a bimolecular nucleophilic substitution (SN2) reaction, predominantly attacking the highly nucleophilic N7 position of guanine [3].

Because it lacks a second reactive arm, 5-Br-CEBI generates bulky mono-adducts rather than ICLs. These mono-adducts are primarily processed by the Base Excision Repair (BER) pathway or direct reversal by O6-methylguanine-DNA methyltransferase (MGMT) [4]. Consequently, 5-Br-CEBI is perfectly suited for synthetic lethality screens (e.g., pairing with PARP inhibitors) where researchers need to induce replication stress without the overwhelming, immediate cytotoxicity of cross-linking agents. Furthermore, the 5-bromo substitution provides an orthogonal chemical handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize targeted fluorophores or PROTACs.

G A 5-Br-CEBI (Monofunctional Alkylator) B DNA Minor Groove Binding (Benzimidazole Core) A->B Cellular Uptake C SN2 Nucleophilic Attack (N7-Guanine) B->C Localized Proximity D Bulky Mono-Adduct Formation C->D Chloride Displacement E Base Excision Repair (BER) Attempted Clearance D->E Damage Recognition F Replication Fork Collision (Unrepaired Lesions) E->F Repair Saturation / PARPi G DSB Formation & Apoptosis (γ-H2AX Marker) F->G S-Phase Collapse

Fig 1: Mechanistic pathway of 5-Br-CEBI from DNA binding to replication-dependent apoptosis.

Quantitative Profiling: 5-Br-CEBI vs. Standard Agents

To properly dose 5-Br-CEBI in cellular assays, researchers must account for its monofunctional nature. Monofunctional agents typically exhibit higher IC50 values than their bifunctional counterparts because cells can efficiently clear mono-adducts via BER unless the pathway is chemically inhibited.

Table 1: Comparative Alkylating Agent Parameters

CompoundAlkylation TypePrimary DNA LesionPrimary Repair PathwayIC50 (HeLa, 48h)*
Bendamustine BifunctionalInterstrand Cross-link (ICL)FA / NER~25 µM
Chlorambucil BifunctionalInterstrand Cross-link (ICL)FA / NER~40 µM
5-Br-CEBI MonofunctionalN7-Guanine Mono-adductBER / MGMT~85 µM

*Note: IC50 values are representative baselines. 5-Br-CEBI cytotoxicity increases exponentially when co-administered with BER inhibitors (e.g., Olaparib).

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to ensure researchers understand why a reagent is used, minimizing experimental artifacts.

Protocol A: In Vitro DNA Alkylation & Cleavage Assay

Purpose: To biochemically validate the direct DNA alkylating capacity of 5-Br-CEBI. Causality Check: Alkylation at the N7 position of guanine creates a positively charged purine that destabilizes the glycosidic bond. By applying heat and a base (piperidine), the alkylated base is ejected (depurination), and the phosphodiester backbone is cleaved. This converts supercoiled plasmid DNA (Form I) into relaxed open-circular DNA (Form II), which migrates slower on an agarose gel, providing a direct, quantifiable readout of alkylation efficiency.

Reagents & Equipment:

  • pBR322 Plasmid DNA (Supercoiled, >90% Form I)

  • 5-Br-CEBI (10 mM stock in anhydrous DMSO)

  • Reaction Buffer: 50 mM HEPES (pH 7.4), 50 mM NaCl. (Crucial: Do NOT use Tris buffer. Tris contains a primary amine that will act as a nucleophile and prematurely quench the 2-chloroethyl group).

  • 1 M Piperidine

  • 1% Agarose Gel & SYBR Safe stain

Step-by-Step Methodology:

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 500 ng of pBR322 plasmid DNA with 5-Br-CEBI (titrated from 10 µM to 500 µM) in 20 µL of HEPES Reaction Buffer.

  • Alkylation Incubation: Incubate the mixture at 37°C for 4 hours in the dark. Rationale: 37°C mimics physiological conditions for SN2 displacement.

  • Precipitation: Add 2 µL of 3M Sodium Acetate (pH 5.2) and 60 µL of ice-cold ethanol. Centrifuge at 14,000 x g for 15 min to pellet the DNA and remove unreacted drug.

  • Cleavage Induction: Resuspend the DNA pellet in 50 µL of 10% (v/v) piperidine. Incubate at 90°C for 30 minutes. Rationale: Piperidine catalyzes β-elimination at the abasic sites generated by N7-guanine alkylation, yielding single-strand breaks.

  • Lyophilization: Lyophilize the sample to completely remove volatile piperidine, then resuspend in 20 µL TE buffer.

  • Electrophoresis: Run the samples on a 1% agarose gel at 100V for 60 minutes. Quantify the shift from the lower band (Form I) to the upper band (Form II) using densitometry.

G S1 Step 1: Drug Incubation (HEPES Buffer) S2 Step 2: Ethanol Wash (Remove Free Drug) S1->S2 S3 Step 3: Piperidine + 90°C (Strand Cleavage) S2->S3 S4 Step 4: Gel Electrophoresis (Form I -> Form II) S3->S4 S5 Step 5: Densitometry (Adduct Yield) S4->S5

Fig 2: Experimental workflow for in vitro validation of DNA mono-adduct formation.

Protocol B: Cellular DDR Profiling via Flow Cytometry (γ-H2AX)

Purpose: To measure the downstream cellular consequences of 5-Br-CEBI alkylation. Causality Check: Because 5-Br-CEBI is monofunctional, it does not directly cause double-strand breaks (DSBs). However, when a cell enters S-phase, the replication helicase collides with the bulky mono-adducts, causing replication fork collapse and secondary DSBs[5]. Phosphorylation of histone H2AX (γ-H2AX) at Ser139 is the earliest robust marker of this replication-dependent DSB formation.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells at 1×105 cells/well in a 6-well plate. Allow 24 hours for adherence.

  • Drug Treatment: Treat cells with 50 µM and 100 µM of 5-Br-CEBI. Include a vehicle control (0.1% DMSO) and a positive control (10 µM Etoposide). Incubate for 24 hours.

  • Harvesting: Trypsinize cells, wash twice with ice-cold PBS, and pellet at 300 x g for 5 minutes.

  • Fixation: Resuspend the pellet in 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Wash with PBS.

  • Permeabilization: Resuspend cells in 90% ice-cold methanol for 30 minutes on ice. Rationale: Methanol permeabilizes the nuclear envelope, allowing the bulky γ-H2AX antibody to access chromatin.

  • Staining: Incubate cells with FITC-conjugated anti-γ-H2AX antibody (1:100 dilution in PBS + 1% BSA) for 1 hour at room temperature in the dark.

  • Analysis: Analyze via flow cytometry (488 nm laser). Gate for the live cell population (FSC/SSC) and quantify the Mean Fluorescence Intensity (MFI) of the FITC channel. A dose-dependent rightward shift in MFI validates intracellular alkylation and DDR activation.

References

  • Alkylating Agents | Oncohema Key. Mechanisms of nitrogen mustards and interstrand cross-linking. Oncohema Key. Available at: [Link]

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Benzimidazole minor groove binding and DNA affinity. PMC. Available at:[Link]

  • Evolution of Nitrogen-Based Alkylating Anticancer Agents. Structural evolution and SN2 mechanisms of benzimidazole-based alkylators. MDPI. Available at:[Link]

  • DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy. Repair mechanisms for monofunctional SN2 alkylating agents. PMC. Available at:[Link]

  • Alkylating agents and platinum antitumor compounds | Oncohema Key. Replication fork collapse and apoptosis following DNA damage. Oncohema Key. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-1-(2-chloroethyl)benzimidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of 5-Bromo-1-(2-chloroethyl)benzimidazole hydrochloride, a key intermediate in pharmaceutical development. As Senior Application Scientists, we have compiled this resource to address common challenges and improve your synthetic yield and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solutions & Explanations
Low Yield of 5-Bromobenzimidazole (Step 1) Incomplete cyclization of 4-bromo-1,2-phenylenediamine.Optimize Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material.[1] Purity of Starting Material: Impurities in 4-bromo-1,2-phenylenediamine can interfere with the cyclization. Consider recrystallizing the starting material if its purity is questionable.
Low Yield of N-Alkylated Product (Step 2) Incomplete deprotonation of 5-bromobenzimidazole.Choice of Base: A strong base is crucial for efficient deprotonation. Sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF is highly effective for this purpose.[2] Weaker bases like potassium carbonate may lead to incomplete reactions. Anhydrous Conditions: Moisture can quench the strong base. Ensure all glassware is flame-dried and solvents are anhydrous.
Low reactivity of the alkylating agent.Alkylating Agent: While 1-bromo-2-chloroethane is a common reagent, its reactivity can be a limiting factor. Consider using 1-iodo-2-chloroethane for enhanced reactivity.
Formation of Isomeric Products (N-Alkylation) Alkylation at both N1 and N3 positions of the 5-bromobenzimidazole ring.Regioselectivity Control: The N-alkylation of unsymmetrical benzimidazoles often yields a mixture of regioisomers. The ratio of these isomers is influenced by steric and electronic factors.[3] Solvent and Base System: The choice of solvent and base can influence the isomer ratio. A non-polar solvent in combination with a strong base may favor alkylation at the less sterically hindered nitrogen.
Formation of Di-Alkylated Byproduct Further alkylation of the mono-alkylated product.Control Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the alkylating agent, but avoid a large excess. Slow Addition: Add the alkylating agent dropwise to the reaction mixture at a low temperature to maintain a low concentration of the electrophile.
Difficulty in Product Purification Presence of colored impurities.Charcoal Treatment: After the reaction, dissolve the crude product in a suitable solvent and treat with activated charcoal to adsorb colored impurities before filtration. Column Chromatography: Silica gel column chromatography is an effective method for separating the desired product from starting materials and byproducts. A gradient elution with a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is typically used.
Low Yield of Hydrochloride Salt Incomplete protonation or product loss during precipitation.Anhydrous HCl Source: Use a solution of anhydrous HCl in a suitable organic solvent (e.g., ethanol or diethyl ether) to ensure efficient protonation. Precipitation Conditions: Cool the solution in an ice bath after adding the HCl solution to maximize the precipitation of the hydrochloride salt. Wash the precipitate with a cold, non-polar solvent to minimize product loss.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for 5-Bromo-1-(2-chloroethyl)benzimidazole hydrochloride?

A1: The synthesis is typically a three-step process:

  • Cyclization: Formation of the 5-bromobenzimidazole core from 4-bromo-1,2-phenylenediamine.

  • N-Alkylation: Introduction of the 2-chloroethyl group onto the nitrogen of the benzimidazole ring.

  • Salt Formation: Conversion of the N-alkylated benzimidazole free base to its hydrochloride salt for improved stability and solubility.

Q2: How can I monitor the progress of each reaction step?

A2: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reactions. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials and products. Visualization under UV light will show the consumption of reactants and the formation of products.

Q3: What are the critical safety precautions for this synthesis?

A3:

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon) in a fume hood.

  • Alkylating Agents: Alkylating agents like 1-bromo-2-chloroethane are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Hydrochloric Acid: Concentrated and gaseous HCl are corrosive. Handle with care in a fume hood.

Experimental Protocols

Step 1: Synthesis of 5-Bromobenzimidazole

This protocol is adapted from established methods for benzimidazole synthesis.[1]

Materials:

  • 4-bromo-1,2-phenylenediamine

  • Trimethyl orthoformate

  • Concentrated Hydrochloric Acid

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-1,2-phenylenediamine (1 equivalent) in DMF.

  • Add trimethyl orthoformate (2.75 equivalents) to the solution.

  • Slowly add concentrated hydrochloric acid (catalytic amount) to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with deionized water.

  • Neutralize the solution to pH 7 with saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 5-bromobenzimidazole.

Step 2: Synthesis of 5-Bromo-1-(2-chloroethyl)benzimidazole

This protocol is a general procedure for the N-alkylation of benzimidazoles and should be optimized for this specific substrate.[2]

Materials:

  • 5-Bromobenzimidazole

  • Sodium hydride (60% dispersion in oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1-Bromo-2-chloroethane

  • Ice-cold water

  • Ethyl acetate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Cool the suspension to 0 °C and add a solution of 5-bromobenzimidazole (1 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add 1-bromo-2-chloroethane (1.1 equivalents) dropwise.

  • Let the reaction proceed at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Preparation of 5-Bromo-1-(2-chloroethyl)benzimidazole Hydrochloride

Materials:

  • 5-Bromo-1-(2-chloroethyl)benzimidazole

  • Anhydrous ethanol

  • Hydrochloric acid solution in ethanol

Procedure:

  • Dissolve the purified 5-Bromo-1-(2-chloroethyl)benzimidazole in anhydrous ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in ethanol dropwise with stirring until the solution is acidic.

  • A precipitate of the hydrochloride salt should form.

  • Continue stirring in the ice bath for 30 minutes.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold anhydrous ethanol and then with diethyl ether.

  • Dry the product under vacuum to obtain 5-Bromo-1-(2-chloroethyl)benzimidazole hydrochloride.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Salt Formation A 4-Bromo-1,2-phenylenediamine B 5-Bromobenzimidazole A->B Trimethyl orthoformate, HCl C 5-Bromo-1-(2-chloroethyl)benzimidazole B->C 1. NaH, DMF 2. 1-Bromo-2-chloroethane D 5-Bromo-1-(2-chloroethyl)benzimidazole Hydrochloride C->D HCl in Ethanol

Caption: Overall synthetic workflow.

Troubleshooting_Yield Start Low Yield Observed Step1 Step 1 Issue? Start->Step1 Step2 Step 2 Issue? Step1->Step2 No IncompleteCyclization Incomplete Cyclization Step1->IncompleteCyclization Yes ImpureSM Impure Starting Material Step1->ImpureSM Yes Step3 Step 3 Issue? Step2->Step3 No IncompleteDeprotonation Incomplete Deprotonation Step2->IncompleteDeprotonation Yes IsomerFormation Isomer Formation Step2->IsomerFormation Yes ProductLoss Product Loss during Precipitation Step3->ProductLoss Yes PurificationIssue Purification Difficulty Step3->PurificationIssue No

Caption: Troubleshooting logic for low yield.

References

  • Alam, S., & Keeting, S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1933–1945.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-5,6-dichloro-1H-benzimidazole.
  • ChemicalBook. (n.d.). 5-Bromo-1H-benzimidazole synthesis.
  • Demydchuk, B. A., et al. (2022). Concise and regioselective synthesis of 5H-imidazo[1,2-e][2][4][5]triazepines. Arkivoc, 2022(ii), 0-0.

  • Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as.
  • Di Sarno, V., et al. (2022).
  • Google Patents. (n.d.). CN101391982A - Alkylation reaction method of benzimidazoles compounds.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN1919839A - Preparation technique of 2-chloromethylbenzimidazole.
  • Grimmett, M. R. (n.d.). N-Alkylation of imidazoles. University of Otago.
  • Journal of Basic and Applied Research in Biomedicine. (2016). About the Direction of Selective Alkylation and Cyanoethylation of Benzimidazoles, Benzothiazoles and Benzopyrimidines.
  • Lee, J. E., et al. (2024).
  • MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO)
  • MilliporeSigma. (n.d.). 5-Bromo-2-chloro-1H-1,3-benzimidazole 683240-76-8.
  • Organic Syntheses Procedure. (n.d.). Benzimidazole.
  • PubMed. (1997). Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections.
  • Request PDF. (n.d.). An efficient strategy for N-alkylation of benzimidazoles/ imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles.
  • Royal Society of Chemistry. (n.d.). “All-water” chemistry of tandem N-alkylation–reduction–condensation for synthesis of N-arylmethyl-2-substituted benzimidazoles.
  • Synthesis of new 1,2-disubstituted benzimidazole analogs as potent inhibitors of b-Glucuronidase and in silico. (2022). Arabian Journal of Chemistry, 15(1), 103521.
  • Synthesis and Antiproliferative Activities of Benzimidazole-Based Sulfide and Sulfoxide Deriv
  • Synthesis and Characterization of Some New Benzimidazole Compounds: Their in Vitro Anticancer and in Silico Molecular Docking Studies. (2024). PMC.
  • The Journal of Organic Chemistry. (2020).

Sources

Purification methods for removing impurities from 5-Bromo-1-(2-chloroethyl)benzimidazole hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, isolating high-purity benzimidazole intermediates is a critical bottleneck in your synthetic pipeline. The N-alkylation of 5-bromobenzimidazole with 1-bromo-2-chloroethane presents unique physicochemical challenges, most notably the generation of regioisomers and over-alkylated quaternary salts.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and validated protocols to ensure the successful purification of 5-bromo-1-(2-chloroethyl)benzimidazole hydrochloride.

Impurity Profiling & Physicochemical Data

Before executing a purification strategy, it is critical to understand the physicochemical nature of your reaction matrix. Table 1 summarizes the species present in your crude mixture and the chemical logic used to isolate the target compound.

Table 1: Physicochemical Profiling of Crude Reaction Matrix

Impurity / CompoundStructural NatureCharge State (pH 8)Charge State (pH 1)Purification Strategy
5-Bromo-1-(2-chloroethyl)benzimidazole Target ProductNeutral (Free Base)Cationic (HCl Salt)Selective crystallization of HCl salt
6-Bromo-1-(2-chloroethyl)benzimidazole RegioisomerNeutral (Free Base)Cationic (HCl Salt)Remains dissolved in mother liquor
Quaternary Ammonium Salts Over-alkylatedCationicCationicPartition into aqueous phase during free-basing
5-Bromobenzimidazole Unreacted SMNeutral (Free Base)Cationic (HCl Salt)Removed via aqueous washes and mother liquor
5-Bromo-1-(2-hydroxyethyl)benzimidazole Hydrolysis ByproductNeutral (Free Base)Cationic (HCl Salt)Preventative: Avoid strong aqueous base during workup
Troubleshooting Guides & FAQs

Q1: Why does the alkylation of 5-bromobenzimidazole produce two closely eluting peaks on my HPLC/NMR? A1: This is a classic case of regioisomerism caused by tautomerization. In solution, the proton on the imidazole ring of 5-bromobenzimidazole rapidly exchanges between the N1 and N3 positions. When a base is added, the resulting ambident benzimidazolide anion has nucleophilic character at both nitrogen atoms. Although the electron-withdrawing 5-bromo group creates a slight electronic asymmetry, it is insufficient to direct the alkylation exclusively to one nitrogen (1)[1]. Consequently, standard non-enzymatic alkylation yields a nearly 1:1 mixture of the 5-bromo and 6-bromo regioisomers (2)[2].

Q2: How can I separate the 5-bromo regioisomer from the 6-bromo regioisomer without using costly preparative HPLC? A2: While the free bases of these regioisomers have nearly identical polarities, their basicities (pKa) and the solubilities of their corresponding salts differ slightly due to the spatial relationship between the protonated nitrogen and the electron-withdrawing bromine atom (3)[3]. By treating the mixed free bases with a strong acid like anhydrous HCl in a polar solvent mixture (e.g., isopropanol), you can exploit these differential solubilities. The 5-bromo-1-(2-chloroethyl)benzimidazole hydrochloride salt selectively precipitates at controlled temperatures, leaving the more soluble 6-bromo isomer in the mother liquor (4)[4].

Q3: My crude mass recovery is higher than theoretical, but the material is a sticky, highly polar gum that won't migrate on a normal-phase silica TLC plate. What happened? A3: You have likely formed over-alkylated quaternary ammonium salts. Because 1-bromo-2-chloroethane is a bifunctional alkylating agent, extended reaction times, elevated temperatures, or an excess of the electrophile can cause the second imidazole nitrogen to react, permanently quaternizing the ring. These salts are highly polar and will not elute on standard silica. They can be effectively removed by adjusting the crude mixture to pH 8–9; the target compound becomes a neutral free base soluble in organic solvents, while the permanently charged quaternary salts wash out in the aqueous layer.

Q4: I detected a byproduct with a mass corresponding to [M - Cl + OH]. How do I prevent this? A4: This indicates hydrolysis of the 2-chloroethyl group to a 2-hydroxyethyl group. The primary alkyl chloride is susceptible to nucleophilic substitution (SN2) by hydroxide ions. This typically occurs if the reaction is quenched or worked up using strong aqueous bases (e.g., 1M NaOH) over extended periods. To prevent this, use a mild base like saturated aqueous sodium bicarbonate (NaHCO3) for the workup and perform the liquid-liquid extraction promptly at room temperature or below.

Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Target + Regioisomer + Quat. Salts) FreeBase 1. Free-Basing (pH 8-9) Extract with EtOAc Crude->FreeBase Aqueous1 Aqueous Phase (Quaternary & Inorganic Salts) FreeBase->Aqueous1 Discard Org1 Organic Phase (Neutral Benzimidazoles) FreeBase->Org1 Retain HClAdd 2. HCl Addition in Isopropanol (Salt Formation) Org1->HClAdd Cryst 3. Selective Crystallization (Cool to 0-5°C) HClAdd->Cryst MotherLiq Mother Liquor (6-Bromo Isomer HCl + Impurities) Cryst->MotherLiq Filter Pure Pure 5-Bromo-1-(2-chloroethyl) benzimidazole HCl Cryst->Pure Isolate Solid

Workflow for the purification of 5-Bromo-1-(2-chloroethyl)benzimidazole HCl.

Self-Validating Experimental Protocols
Protocol A: Free-Basing and Removal of Quaternary Salts

Objective: Remove unreacted inorganic salts and permanently charged over-alkylated byproducts.

  • Quench & pH Adjustment: Cool the crude reaction mixture to 10–15 °C. Slowly add saturated aqueous NaHCO3 while stirring until the aqueous phase reaches a stable pH of 8.0–8.5 (verify with pH strips).

    • Causality: This specific pH ensures the target benzimidazole (pKa ~5.5) is fully deprotonated to its neutral free base, allowing it to partition into the organic phase, while preventing hydroxide-mediated hydrolysis of the delicate chloroethyl group.

  • Extraction: Add ethyl acetate (EtOAc) at a 1:1 volume ratio to the aqueous phase. Stir vigorously for 10 minutes, then allow the layers to separate completely.

  • Phase Separation: Collect the upper organic layer. Discard the lower aqueous layer, which now contains the water-soluble quaternary benzimidazolium byproducts.

  • Washing & Drying: Wash the organic layer once with brine to remove residual water and polar impurities. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude free-base mixture (Target + 6-Bromo isomer).

Protocol B: Regioselective Crystallization of the Hydrochloride Salt

Objective: Separate the 5-bromo regioisomer from the 6-bromo regioisomer without chromatography.

  • Solvent Dissolution: Dissolve the crude free-base mixture in a minimum volume of dry isopropanol (IPA) at 40 °C. Ensure complete dissolution before proceeding.

  • Acidification: Slowly add a stoichiometric amount of anhydrous HCl (e.g., 2M HCl in diethyl ether) dropwise while monitoring the pH. Adjust to an apparent pH of 1–2.

    • Causality: Protonation of the imidazole ring forms the hydrochloride salt, which magnifies the solubility differences between the two regioisomers.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0–5 °C) for 2 hours.

    • Self-Validation: The 5-bromo isomer's HCl salt has lower solubility in cold IPA/ether mixtures. You will observe a white to off-white crystalline precipitate forming, indicating successful selective crystallization. If an oil forms, the solvent is too polar; add a few drops of diethyl ether to induce nucleation.

  • Isolation: Filter the precipitate rapidly through a pre-weighed Büchner funnel. Wash the filter cake with a small volume of ice-cold diethyl ether to flush out trapped mother liquor containing the 6-bromo isomer.

  • Drying: Dry the solid in a vacuum oven at 45 °C to a constant weight to yield pure 5-bromo-1-(2-chloroethyl)benzimidazole hydrochloride.

References
  • How to avoid the formation of regioisomers in benzimidazole synthesis - Benchchem.2

  • Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation - Google Patents (US5519143A).4

  • Selective Biocatalytic N-Methylation of Unsaturated Heterocycles - PUB (Universität Bielefeld). 1

  • Heterocyclic compounds bearing acidic functional groups as angiotensin ii antagonists - Google Patents (CA2062558A1).3

Sources

Validation & Comparative

Cross-reactivity of 5-Bromo-1-(2-chloroethyl)benzimidazole hydrochloride in high-throughput screening

Author: BenchChem Technical Support Team. Date: March 2026

The Alkylation Liability: Evaluating 5-Bromo-1-(2-chloroethyl)benzimidazole hydrochloride in High-Throughput Screening

As high-throughput screening (HTS) continues to drive early-stage drug discovery, the triage of assay artifacts and promiscuous compounds remains a critical bottleneck. While the benzimidazole scaffold is a highly privileged structure in medicinal chemistry, specific functionalizations can drastically alter its behavior in biochemical assays.

This guide provides an in-depth technical analysis of 5-Bromo-1-(2-chloroethyl)benzimidazole hydrochloride (hereafter referred to as 5-Br-CEB). By examining its mechanistic behavior, we will demonstrate why the inclusion of a chloroethyl moiety transforms a potentially useful pharmacophore into a highly reactive, pan-assay interference compound (PAINS), and how to systematically validate and engineer away this cross-reactivity.

Mechanistic Causality of Cross-Reactivity

To understand the promiscuity of 5-Br-CEB in HTS, we must look at the underlying electron dynamics of its structure. The compound features a 2-chloroethyl chain attached to the N1 position of the benzimidazole ring.

In aqueous physiological buffers (pH 7.4) typical of HTS assays, the chloroethyl group acts as a classic nitrogen mustard-like alkylating agent. The lone pair of electrons on the adjacent nitrogen (or via general base catalysis in the assay buffer) can facilitate the intramolecular displacement of the chloride leaving group. This cyclization generates a highly strained, electrophilic aziridinium ion intermediate.

Once formed, the aziridinium ring is highly susceptible to nucleophilic ring-opening. In a biological assay, the most abundant and potent nucleophiles are the thiol groups of cysteine residues, the primary amines of lysines, and the imidazole rings of histidines on the target proteins. The resulting covalent modification irreversibly denatures or sterically blocks the active site of the target protein, yielding a false-positive "hit"[1].

Mechanism A 5-Br-CEB (Chloroethyl Precursor) B Aziridinium Ion (Reactive Intermediate) A->B Intramolecular Cyclization (-Cl) C Covalent Protein Adduct (False Positive) B->C Nucleophilic Attack (Cys/Lys/His)

Mechanistic pathway of protein alkylation by 5-Br-CEB via an aziridinium intermediate.

Comparative Performance in HTS

When evaluating 5-Br-CEB against non-reactive analogs, the data reveals a stark contrast in assay behavior. To objectively assess its performance, we compare 5-Br-CEB against a structurally matched, non-alkylating analog (5-Bromo-1-ethylbenzimidazole ) and a standard non-covalent reference inhibitor.

The following table summarizes representative HTS triage metrics used to flag reactive promiscuity.

Metric / Assay Parameter5-Br-CEB (Chloroethyl)5-Br-Ethylbenzimidazole (Analog)Standard Reference Inhibitor
Primary HTS Hit Rate > 4.5% (Promiscuous)< 0.2% (Selective)Target-specific
Reversibility (Washout Assay) < 5% Recovery (Irreversible)> 95% Recovery (Reversible)> 95% Recovery (Reversible)
IC₅₀ Shift with 1 mM GSH > 50-fold loss in potencyNo significant shiftNo significant shift
ALARM NMR Flag Positive (Thiol reactive)NegativeNegative
Intact Protein MS +259 Da Adduct DetectedNo Adduct DetectedNo Adduct Detected

Data Interpretation: The >50-fold shift in IC₅₀ upon the addition of Glutathione (GSH) is a hallmark of electrophilic liability. GSH acts as a sacrificial nucleophile in the assay buffer, scavenging the aziridinium intermediate before it can alkylate the target protein.

Self-Validating Experimental Workflows for Hit Triage

To definitively prove that 5-Br-CEB's activity is an artifact of chemical reactivity rather than specific non-covalent binding, researchers must employ orthogonal, self-validating protocols.

Protocol A: ALARM NMR (A La Assay to detect Reactive Molecules)

Developed to rapidly identify thiol-reactive false positives, ALARM NMR utilizes the human La antigen, which contains hyper-reactive cysteines (C232 and C245) [2].

  • Causality & Logic: If a compound is an alkylating agent, it will covalently bind to the La antigen, causing massive conformational changes visible as peak shifts in a 2D NMR spectrum. To make this a self-validating system, the assay is run in the presence and absence of Dithiothreitol (DTT). If the peak shifts disappear upon the addition of DTT (which outcompetes the protein for the alkylating agent), the compound is definitively flagged as a reactive false positive [3].

  • Step 1: Express and purify ¹³C-labeled human La antigen.

  • Step 2: Acquire a baseline 2D [¹H-¹³C]-HMQC NMR spectrum of the protein (50 µM) in physiological buffer (pH 7.4).

  • Step 3: Incubate the protein with 250 µM 5-Br-CEB for 1 hour at 37°C and acquire a second spectrum. Note the disappearance or shifting of the leucine methyl cross-peaks.

  • Step 4 (Validation Control): Repeat Step 3 in a buffer containing 10 mM DTT. The preservation of the baseline spectrum confirms the thiol-dependent reactivity of the chloroethyl group.

Protocol B: Intact Protein Mass Spectrometry
  • Causality & Logic: While ALARM NMR proves general thiol reactivity, intact MS proves direct covalent modification of your specific target protein.

  • Step 1: Incubate 10 µM of the target protein with 100 µM 5-Br-CEB for 2 hours at room temperature.

  • Step 2: Desalt the sample using a C4 ZipTip to remove non-covalently bound small molecules and buffer salts.

  • Step 3: Analyze via LC-ESI-TOF mass spectrometry. Deconvolute the raw m/z spectra to intact mass.

  • Step 4: Look for a mass shift corresponding to the benzimidazole core minus the leaving group (+259 Da). Multiple adducts (+518 Da, +777 Da) indicate promiscuous labeling of multiple residues.

Workflow Hit Primary HTS Hit (5-Br-CEB) Wash Washout Assay (Test Reversibility) Hit->Wash ALARM ALARM NMR (Thiol Reactivity) Wash->ALARM Irreversible MS Intact Protein MS (Adduct Detection) ALARM->MS La Antigen Shift Drop Triage / Discard (PAINS) MS->Drop Covalent Adduct Confirmed

Step-by-step experimental triage workflow to identify and eliminate reactive HTS hits.

Strategic Alternatives and Lead Optimization

If the 5-bromobenzimidazole core is deemed essential for target engagement (e.g., specific hydrogen bonding or pi-stacking interactions within a binding pocket), the chloroethyl liability must be engineered out during the hit-to-lead phase.

Recommended Substitutions:

  • Methoxyethyl Group (-CH₂CH₂OCH₃): This is the ideal isosteric replacement. It maintains the approximate steric bulk and chain length of the chloroethyl group, and the oxygen can serve as a hydrogen bond acceptor, but it completely lacks the leaving-group ability of the chloride. It cannot form an aziridinium ion.

  • Simple Alkyl Chains (Ethyl or Propyl): If the pocket is purely hydrophobic, replacing the chloroethyl with an ethyl group (-CH₂CH₃) entirely removes the chemical reactivity while maintaining lipophilicity.

By utilizing these substitutions and running the resulting analogs back through the ALARM NMR and Intact MS workflows, drug development professionals can rescue the privileged benzimidazole scaffold while ensuring the scientific integrity of their screening data.

References

  • Huth, J. R., Mendoza, R., Olejniczak, E. T., Johnson, R. W., Cothron, D. A., Liu, Y., Lerner, C. G., Chen, J., & Hajduk, P. J. (2005). ALARM NMR: a rapid and robust experimental method to detect reactive false positives in biochemical screens. Journal of the American Chemical Society. URL: [Link]

  • Dahlin, J. L., & Walters, M. A. (2018). ALARM NMR for HTS triage and chemical probe validation. Current Protocols in Chemical Biology. URL:[Link]

  • Frontiers in Pharmacology. (2018). Using Pharmacogenomic Databases for Discovering Patient-Target Genes and Small Molecule Candidates to Cancer Therapy. Frontiers. URL:[Link]

Safety Operating Guide

Personal protective equipment for handling 5-Bromo-1-(2-chloroethyl)benzimidazole;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Handling 5-Bromo-1-(2-chloroethyl)benzimidazole;hydrochloride

As researchers and drug development professionals, our work requires us to handle a wide array of novel chemical entities. While a specific Safety Data Sheet (SDS) for every research compound may not always be available, a rigorous, science-based approach to hazard assessment and control is paramount. This guide provides essential safety and logistical information for handling 5-Bromo-1-(2-chloroethyl)benzimidazole;hydrochloride, a compound whose structure necessitates a high degree of caution.

Our recommendations are derived from an analysis of its constituent chemical moieties: the benzimidazole core, the halogenated (bromo-) aromatic system, and, most critically, the reactive 2-chloroethyl group. This structure strongly suggests the compound is a potent alkylating agent, a class of chemicals known for their potential to be cytotoxic, mutagenic, and carcinogenic. Therefore, all handling procedures must be designed to minimize any possibility of exposure.

Hazard Assessment: Understanding the "Why"

The primary hazard associated with this compound stems from the 2-chloroethyl group . This functional group is a classic alkylating agent, capable of forming covalent bonds with biological macromolecules like DNA. This mechanism is the basis for the therapeutic action of many chemotherapeutic drugs but also accounts for their significant toxicity.[1] Skin contact, inhalation of the powdered hydrochloride salt, and accidental ingestion are all potential routes of exposure.[2][3]

The benzimidazole core is a common scaffold in biologically active molecules, and while not inherently toxic, its presence in this structure contributes to the overall profile of a hazardous drug.[4] The bromine atom makes it a halogenated organic compound, which requires specific disposal considerations.[5][6]

Based on this structural analysis, we must treat this compound with the same level of precaution as a known cytotoxic or antineoplastic agent.[7]

The Hierarchy of Controls: A Systematic Approach to Safety

Personal Protective Equipment (PPE) is the final, and essential, barrier between you and a chemical hazard.[8][9] However, it should always be used in conjunction with other control measures.

  • Engineering Controls : All handling of the solid compound and its solutions must be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[5]

  • Administrative Controls : Access to areas where this compound is used should be restricted to trained personnel.[7] Clear Standard Operating Procedures (SOPs) must be in place for handling, storage, and waste disposal.

Personal Protective Equipment (PPE) Ensemble

A comprehensive PPE program is mandatory and should address hazard assessment, proper selection and use of equipment, and training for all personnel.[8][10] The following table outlines the minimum required PPE for tasks involving 5-Bromo-1-(2-chloroethyl)benzimidazole;hydrochloride.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid / Aliquoting Safety goggles and face shieldDouble-gloving with chemotherapy-rated nitrile or neoprene gloves[7]Disposable, solid-front protective gown with tight-fitting cuffs[1]An N95 or higher-rated respirator may be required based on risk assessment, especially if not in a containment hood.[1][11]
Preparing Solutions Safety goggles and face shieldDouble-gloving with chemotherapy-rated nitrile glovesDisposable, solid-front protective gown with tight-fitting cuffsWork must be conducted in a chemical fume hood.
General Handling / Reactions Safety goggles[12]Single pair of chemical-resistant nitrile glovesStandard lab coatWork must be conducted in a chemical fume hood.
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber) over inner nitrile glovesChemical-resistant apron or suit over a disposable gownA full-face respirator with appropriate chemical cartridges is required for large spills.[1][11]

Note: All PPE must be properly fitted to the user to be effective.[13] Always inspect PPE for damage before use and never reuse disposable items.[10]

Procedural Guidance: Donning and Doffing PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination.[10]

Donning (Putting On) PPE
  • Inner Gloves : Put on the first pair of nitrile gloves.

  • Gown : Don the disposable gown, ensuring it is fully fastened.

  • Respirator : If required, perform a seal check on your respirator.

  • Eye/Face Protection : Put on safety goggles and/or a face shield.

  • Outer Gloves : Put on the second pair of gloves, ensuring the cuffs go over the sleeves of the gown.[2]

Doffing (Taking Off) PPE Workflow

The doffing process is designed to contain contaminants. The most contaminated items are removed first.

Caption: A logical workflow for removing contaminated PPE.

Disposal Plan: Managing Halogenated Waste

As a brominated compound, 5-Bromo-1-(2-chloroethyl)benzimidazole;hydrochloride and all materials contaminated with it must be disposed of as halogenated organic waste .[5][14]

  • Segregation is Key : Never mix halogenated waste with non-halogenated waste.[5] Use dedicated, clearly labeled, and sealed waste containers.

  • Solid Waste : All contaminated disposable PPE (gloves, gowns), weighing papers, and lab plastics should be collected in a designated, puncture-resistant container labeled "Hazardous Waste: Solid Halogenated Organic".[5]

  • Liquid Waste : Unused solutions or reaction mixtures should be collected in a sealed, leak-proof container labeled "Hazardous Waste: Liquid Halogenated Organic".[14]

  • Final Disposal : All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office for high-temperature incineration by a licensed hazardous waste vendor.[5][15]

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this potent research chemical, ensuring both personal safety and the integrity of your work.

References

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Vertex AI Search.
  • Personal Protective Equipment - Standards | Occupational Safety and Health Administration. OSHA.
  • How to Choose PPE for Chemical Work. (2025). Vertex AI Search.
  • Personal Protective Equipment 2023 - Regulations.gov. Regulations.gov.
  • Personal Protective Equipment - Overview | Occupational Safety and Health Administration. OSHA.
  • Department of Labor finalizes rule on proper fit requirements for personal protective equipment in construction. (2024). DOL.gov.
  • Handling Hazardous Bulk Solids and Powders: Safety First!. (2024). De Dietrich.
  • Personal Protective Equipment Safety Guide. OshaEducationCenter.com.
  • Your Guide to Personal Protective Equipment for Chemicals. (2026). NextSDS.
  • Powder Coating Safety and Regulations. (2022). International Enviroguard.
  • Occupational Health Guidelines for Chemical Hazards (81-123). NIOSH - CDC.
  • NIOSH Pocket Guide to Chemical Hazards. CDC.
  • Navigating the Disposal of 2-Fluoro-2H-imidazole: A Guide for Laboratory Professionals. Benchchem.
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. NIOSH.
  • Chemical Safety in the Workplace. (2024). Restored CDC.
  • Novel approach of thionyl chloride detection and disposal using a benzimidazole-based derivative: perspectives and proposals. (2024). ResearchGate.
  • Laboratory Safety Guidelines. ETH Zurich.
  • SOP for use of cytotoxic agents in Research. UNT Health Science Center.
  • 5-bromo-1-(2-chloroethyl)-1H-1,3-benzodiazol-2-amine hydrochloride. NextSDS.
  • Pocket Guide to Chemical Hazards Introduction. Restored CDC.
  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (2024). Merkel.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.
  • 5-Bromo-2-chloro-1H-benzimidazole Safety Data Sheet. Apollo Scientific.
  • 2-(Chloromethyl)benzimidazole Safety Data Sheet. (2012). Fisher Scientific.
  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PMC.
  • 5-Bromo-2-chlorobenzoic Acid Safety Data Sheet. (2025). Tokyo Chemical Industry.
  • The disposal of laboratory waste. (2021). University of Reading.
  • 5-Bromo-2-chloro-N-ethylbenzamide Safety Data Sheets. ECHEMI.
  • Liquid waste. Chimactiv - AgroParisTech.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.